molecular formula C20H20O6 B1246228 dihydrolicoisoflavone A CAS No. 164163-92-2

dihydrolicoisoflavone A

Cat. No. B1246228
M. Wt: 356.4 g/mol
InChI Key: BAEYWOSUJSUYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrolicoisoflavone A is a member of the class of 7-hydroxyisoflavones . It has a molecular formula of C20H20O6 . The average mass is 356.369 Da and the monoisotopic mass is 356.125977 Da .


Molecular Structure Analysis

The molecular structure of dihydrolicoisoflavone A is characterized by a molecular formula of C20H20O6 . The average mass is 356.369 Da and the monoisotopic mass is 356.125977 Da .

Scientific Research Applications

Isoflavonoid Discovery and Isolation

Dihydrolicoisoflavone A was isolated from the plant Swartzia polyphylla. This discovery highlighted the plant's potential for producing unique isoflavonoids, with implications for their use in scientific research and potential pharmacological applications. The isolation process was guided by an assay for the inhibition of protein kinase C, indicating a possible mechanism of action for this compound (DuBois & Sneden, 1995).

Metabolic Pathway Investigation

The study on the microsomal metabolism of 7,8-benzoflavone, while not directly involving dihydrolicoisoflavone A, contributes to the understanding of the metabolism of flavonoids. This research provides insights into how different enzyme inducers can affect the metabolism of flavonoids, which could be relevant for understanding the metabolic pathways of dihydrolicoisoflavone A and related compounds (Coombs, 1982).

Riboflavin-Related Disorders

Research on riboflavin (vitamin B2)-related disorders and deficiencies provides context for understanding the biochemical pathways in which flavonoids, including dihydrolicoisoflavone A, may play a role. This research has implications for the treatment of conditions like Brown-Vialetto-Van Laere and Fazio-Londe syndromes, as well as mitochondrial diseases related to riboflavin transport and metabolism (Horvath, 2012).

Flavonoid Pharmacology

Studies exploring the pharmacology of related flavonoids, such as amentoflavone, offer valuable insights into the potential biological activities and therapeutic applications of dihydrolicoisoflavone A. These studies highlight the diverse bioactivities of flavonoids, including anti-inflammatory, anti-oxidation, and neuroprotective effects, which could be relevant to dihydrolicoisoflavone A (Yu et al., 2017).

properties

IUPAC Name

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEYWOSUJSUYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrolicoisoflavone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dihydrolicoisoflavone A
Reactant of Route 2
dihydrolicoisoflavone A
Reactant of Route 3
dihydrolicoisoflavone A
Reactant of Route 4
dihydrolicoisoflavone A
Reactant of Route 5
dihydrolicoisoflavone A
Reactant of Route 6
dihydrolicoisoflavone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.